An In-depth Technical Guide to Dichlorododecylmethylsilane: Chemical Properties and Reactivity
An In-depth Technical Guide to Dichlorododecylmethylsilane: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorododecylmethylsilane (C₁₁H₂₄Cl₂Si) is a versatile organosilicon compound with significant applications in materials science and surface chemistry. Its bifunctional nature, characterized by a long hydrophobic dodecyl chain and two reactive chlorine atoms, allows for the modification of surfaces to impart hydrophobicity and for its use as a coupling agent. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of dichlorododecylmethylsilane, tailored for professionals in research and development. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and draws parallels from similar dichlorosilanes to provide a thorough understanding of its characteristics.
Chemical Properties
Dichlorododecylmethylsilane is a colorless to light yellow liquid with a characteristic pungent odor. Its physical and chemical properties are summarized in the table below. It is important to note that there can be some ambiguity in literature and commercial sources between "dodecyl" (C₁₂) and "decyl" (C₁₀) derivatives. This guide focuses on the dodecyl compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₄Cl₂Si | |
| Molecular Weight | 255.3 g/mol | |
| CAS Number | 18407-07-3 | |
| Appearance | Colorless to Light yellow to Light orange clear liquid | |
| Density | 0.960 g/cm³ | |
| Melting Point | <0°C | |
| Boiling Point | Data not available | |
| Purity | >95.0% (GC) | |
| Synonyms | Dichloromethyl(dodecyl)silane |
Reactivity
The reactivity of dichlorododecylmethylsilane is dominated by the two silicon-chlorine bonds. These bonds are highly susceptible to nucleophilic attack, leading to the substitution of the chlorine atoms.
Hydrolysis
The most significant reaction of dichlorododecylmethylsilane is its rapid hydrolysis in the presence of water. The silicon-chlorine bonds are readily cleaved to form silanol intermediates (dodecylmethylsilanediol), which are unstable and readily undergo self-condensation to form polysiloxanes. The overall reaction releases hydrochloric acid as a byproduct.[1]
The reaction proceeds in two main steps:
-
Hydrolysis: The dichlorosilane reacts with water to form a silanediol.
-
Condensation: The silanediol molecules condense with each other to form a polysiloxane polymer, eliminating water in the process.
This reactivity is the basis for its use in forming hydrophobic coatings. When applied to a surface containing hydroxyl groups (e.g., glass, silica), the silanol intermediates can co-condense with the surface hydroxyls, covalently bonding the dodecylmethylsiloxane layer to the substrate.[2][3]
Reaction with Nucleophiles
Beyond water, dichlorododecylmethylsilane reacts with a variety of other nucleophiles, such as alcohols and amines.
-
Reaction with Alcohols: In the presence of an alcohol (R'OH), the chloro groups are substituted by alkoxy groups to form dialkoxydodecylmethylsilanes. This reaction also produces HCl and is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid.
-
Reaction with Amines: Primary and secondary amines react with dichlorododecylmethylsilane to form aminosilanes.[4][5] The reaction involves the nucleophilic attack of the amine nitrogen on the silicon atom, leading to the displacement of chloride. Two equivalents of the amine are typically required, with one acting as the nucleophile and the second as a base to neutralize the liberated HCl.[4]
Thermal Stability
Experimental Protocols
Due to the lack of specific, published experimental protocols for dichlorododecylmethylsilane, the following section provides a generalized procedure for a common application: the hydrophobic surface modification of silica nanoparticles. This protocol is based on established methods for similar dichlorosilanes and should be optimized for specific substrates and desired outcomes.[3][8]
Objective: To render silica nanoparticles hydrophobic via surface modification with dichlorododecylmethylsilane.
Materials:
-
Silica nanoparticles
-
Anhydrous toluene
-
Dichlorododecylmethylsilane
-
Triethylamine (or other suitable base)
-
Methanol (for washing)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Drying of Silica Nanoparticles: The silica nanoparticles are dried under vacuum at 120-150°C for at least 4 hours to remove adsorbed water.
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with the dried silica nanoparticles. The flask is then placed under an inert atmosphere (N₂ or Ar).
-
Dispersion: Anhydrous toluene is added to the flask to disperse the nanoparticles, and the suspension is stirred vigorously.
-
Addition of Reagents: Triethylamine is added to the suspension to act as an HCl scavenger. Subsequently, a solution of dichlorododecylmethylsilane in anhydrous toluene is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or heated to a moderate temperature (e.g., 50-80°C) to ensure complete reaction. The progress of the reaction can be monitored by observing the change in the dispersibility of the nanoparticles in different solvents.
-
Workup: After the reaction is complete, the modified nanoparticles are isolated by centrifugation or filtration.
-
Washing: The isolated nanoparticles are washed several times with toluene to remove unreacted silane and triethylamine hydrochloride, followed by a final wash with methanol to remove any remaining impurities.
-
Drying: The hydrophobically modified silica nanoparticles are dried under vacuum.
Applications in Research and Drug Development
While direct applications of dichlorododecylmethylsilane in drug formulations are not documented, its role as a surface modifying agent and a chemical intermediate is highly relevant to the pharmaceutical and biomedical fields.
-
Surface Modification of Drug Carriers: The hydrophobic properties imparted by the dodecyl chain can be utilized to modify the surface of drug delivery systems such as silica nanoparticles or other inorganic carriers.[8] This can influence drug loading, release kinetics, and the interaction of the carrier with biological systems.
-
Synthesis of Functionalized Siloxanes: As a difunctional monomer, dichlorododecylmethylsilane can be used in the synthesis of well-defined silicone polymers and oligomers. These materials can be further functionalized for various biomedical applications.
-
Coupling Agent: In the development of composite materials for medical devices or diagnostic tools, dichlorododecylmethylsilane can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices.[2][9]
Safety and Handling
Dichlorododecylmethylsilane is a reactive and corrosive chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is flammable and reacts with water to produce corrosive hydrochloric acid. It can cause severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle under an inert atmosphere to prevent reaction with atmospheric moisture. Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
Spectroscopic Data
-
¹H NMR: Resonances corresponding to the methyl group attached to silicon, and a complex series of signals for the dodecyl chain protons. The methyl protons would appear as a singlet, while the dodecyl protons would show characteristic multiplets.
-
¹³C NMR: Signals for the methyl carbon and the twelve distinct carbons of the dodecyl chain.
-
IR Spectroscopy: Characteristic peaks for C-H stretching and bending vibrations of the alkyl groups, and Si-C and Si-Cl stretching vibrations. The absence of a broad O-H stretch would indicate the absence of hydrolysis products.
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns characteristic of the loss of methyl, dodecyl, and chlorine radicals. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be evident in chlorine-containing fragments.[10][11]
Conclusion
Dichlorododecylmethylsilane is a valuable reagent for researchers and scientists working in materials science and surface chemistry. Its high reactivity, driven by the two silicon-chlorine bonds, allows for versatile surface modification and the synthesis of novel silicone-based materials. While a lack of comprehensive, publicly available data necessitates careful experimental design and characterization, the fundamental principles of its chemistry, as outlined in this guide, provide a solid foundation for its effective and safe utilization in research and development, including potential applications in the broader field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [openresearch.okstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.buffalo.edu [eng.buffalo.edu]
- 7. Thermal decomposition of methyltrichlorosilane, dimethyldichlorosilane and methyldichlorosilane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
